[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid
Description
[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is a pyrrolidine derivative featuring a propenyl (allyl) substituent at the 2-position of the pyrrolidine ring and an acetic acid moiety. This compound is structurally related to L-β-homoproline (CAS 56633-75-1), a known non-proteinogenic amino acid with a pyrrolidine backbone . The molecular formula is C₉H₁₃NO₂, with an average molecular weight of 167.21 g/mol. Its stereochemical configuration, particularly the (S)-enantiomer, is critical for biological activity, as seen in analogues like (S)-2-(pyrrolidin-2-yl)acetic acid (homoproline), which has applications in peptide synthesis and drug development .
Synthesis: The compound can be synthesized via Weinreb amidation and Grignard addition protocols. For example, (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (a Boc-protected precursor) undergoes amidation followed by deprotection and functionalization to introduce the propenyl group .
Structure
3D Structure
Properties
CAS No. |
389127-43-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-prop-2-enylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-4-9(7-8(11)12)5-3-6-10-9/h2,10H,1,3-7H2,(H,11,12) |
InChI Key |
GJMUHEFZQOCAHY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCN1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves three key steps:
- Formation of the pyrrolidine ring system.
- N-allylation of the pyrrolidine nitrogen.
- Introduction of the acetic acid side chain at the 2-position of the pyrrolidine ring.
These steps can be achieved through various synthetic routes, including amide formation, alkylation, and carboxylation reactions.
Method A: Amide Formation Followed by Hydrolysis
One common approach involves the preparation of an intermediate amide from 2-(prop-2-en-1-yl)pyrrolidine and a suitable acyl chloride or carboxylic acid derivative, followed by hydrolysis to yield the target acetic acid.
- The carboxylic acid precursor (e.g., 2-(prop-2-en-1-yl)pyrrolidine-2-acetic acid derivative) is converted to the corresponding acid chloride using oxalyl chloride in the presence of catalytic DMF in dichloromethane at room temperature.
- The acid chloride is then reacted with pyrrolidine to form the amide intermediate.
- The amide is purified by extraction and chromatography.
- Finally, hydrolysis of the amide under acidic or basic conditions yields this compound.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride (1.5 equiv), DMF (cat.), DCM, r.t. | N/A | Gas evolution indicates progress |
| Amide formation | Pyrrolidine (1.5 equiv), DCM, r.t. | ~28% | Yellow oil product |
| Hydrolysis | Acidic or basic aqueous work-up | N/A | Purification by chromatography |
This method is adapted from protocols involving amide synthesis using oxalyl chloride and pyrrolidine, as detailed in Royal Society of Chemistry supporting information.
Method B: Direct N-Allylation of Pyrrolidine Derivatives
An alternative approach involves direct N-allylation of pyrrolidine or its derivatives followed by carboxylation at the 2-position.
- Pyrrolidine is reacted with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or acetonitrile.
- The resulting N-allyl pyrrolidine is then subjected to carboxylation or alkylation at the 2-position using haloacetic acid derivatives or via lithiation/carboxylation sequences.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Allylation | Allyl bromide, K2CO3, DMF, 80–100 °C | High | Clean substitution |
| Carboxylation | Haloacetic acid derivatives, base | Moderate | Requires careful control |
This approach is supported by general synthetic principles for N-alkylation of secondary amines and subsequent functionalization.
Method C: Coupling via Carbodiimide-Mediated Amide Bond Formation
Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with hydroxybenzotriazole (HOBt) can be used to couple carboxylic acids with pyrrolidine derivatives efficiently.
- The carboxylic acid (e.g., acetic acid derivative) is suspended in dichloromethane.
- EDC·HCl and HOBt are added to activate the acid.
- Pyrrolidine or N-allyl pyrrolidine is added in excess.
- The reaction mixture is stirred at room temperature for 24 hours.
- The product is extracted, purified by chromatography, and characterized.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling reaction | EDC·HCl (1.1 equiv), HOBt (1.1 equiv), DCM, r.t., 24 h | Moderate to good | Mild conditions, high selectivity |
This method is widely used for amide synthesis in medicinal chemistry and was documented in the synthesis of related pyrrolidine amides.
Method D: One-Pot Synthesis via α-Diazo Amides
Advanced synthetic methodologies include the use of α-diazo carbonyl compounds to access α-diazo amides, which can be transformed into pyrrolidine derivatives bearing acetic acid functionalities.
- α-Diazo acetamides are synthesized via diazo transfer to appropriate amides.
- Palladium-catalyzed α-arylation or other transition metal-catalyzed transformations are employed to construct the pyrrolidine ring and introduce substituents.
- Subsequent hydrolysis or functional group manipulation yields the target acetic acid derivative.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazo transfer | Diazotransfer reagent, amide precursor, base | Good | Requires inert atmosphere |
| Pd-catalyzed α-arylation | Pd(PPh3)4 (5 mol%), Ag2CO3 (0.5 equiv), toluene, N2 | Moderate | High selectivity and functional group tolerance |
This approach is described in detailed synthetic studies on α-diazo amides and pyrrolidine derivatives.
Analytical and Purification Techniques
Across these methods, purification typically involves:
- Extraction with aqueous acid/base to remove impurities.
- Drying of organic layers over anhydrous sodium sulfate.
- Evaporation under reduced pressure.
- Flash column chromatography using mixtures of ethyl acetate and pentane or dichloromethane as eluents.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
- Infrared (IR) spectroscopy.
- Mass spectrometry (MS).
- Melting point determination for solids.
Yields vary depending on the method and scale but generally range from moderate (28%) to good (up to 77% in related amide syntheses).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| A: Amide formation + hydrolysis | Oxalyl chloride, pyrrolidine, DCM | r.t., inert atmosphere | ~28% | Straightforward, well-known | Moderate yield, multiple steps |
| B: N-Allylation + carboxylation | Allyl bromide, K2CO3, haloacetic acid derivatives | 80–140 °C, polar solvents | Moderate to high | Direct alkylation, scalable | Requires careful control of regioselectivity |
| C: Carbodiimide coupling | EDC·HCl, HOBt, pyrrolidine, DCM | r.t., 24 h | Moderate to good | Mild conditions, selective | Cost of coupling agents |
| D: α-Diazo amide route | Pd catalyst, Ag2CO3, diazo compounds | Inert atmosphere, anhydrous solvents | Moderate | Access to diverse derivatives | Complex setup, specialized reagents |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The acetic acid group undergoes standard derivatization reactions, including esterification, amidation, and reduction.
Amide Coupling
Reaction with amines via carbodiimide or uronium coupling agents yields amides. For example:
-
Conditions : (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid (analogous structure) reacted with cyclopropylamine using HATU in DMF at 23°C for 1 h, achieving 90% yield after HCl-mediated Boc deprotection .
-
Mechanism : Activation of the carboxylic acid with HATU forms an active ester intermediate, facilitating nucleophilic attack by the amine.
Reduction to Alcohol
Borane-THF reduces the carboxylic acid to a primary alcohol:
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid | BH₃·THF (1 M) | THF | 23–28°C | 103%* |
| *Note: Yield >100% attributed to residual solvent. |
Allylic Double Bond Reactions
The prop-2-en-1-yl group participates in electrophilic additions, oxidations, and cross-couplings.
Epoxidation
The allyl group undergoes epoxidation with peracids or catalytic oxidation:
-
Catalytic System : Mn complexes (e.g., [(S,S)-N,N′-bis(2-pyridylmethyl)cyclohexane-Mn(III)]) with H₂O₂/AcOH selectively epoxidize allylic motifs .
-
Typical Conditions : 0–25°C in acetic acid, achieving >90% conversion for similar substrates .
Hydrogenation
Catalytic hydrogenation reduces the double bond to a single bond:
| Catalyst | Pressure | Solvent | Product | Yield |
|---|---|---|---|---|
| Pd/C (10 wt%) | 1 atm H₂ | EtOAc | [2-(Propyl)pyrrolidin-2-yl]acetic acid | >95%† |
| †Based on analogous reductions of allyl-pyrrolidines . |
Pyrrolidine Nitrogen Reactivity
The secondary amine participates in alkylation, acylation, and cyclization reactions.
Boc Protection/Deprotection
-
Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dioxane/NaOH (1:1) at RT for 1.5 h installs the Boc group .
-
Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes Boc under mild conditions .
Intramolecular Cyclization
Under basic conditions, the amine nucleophile attacks the carboxylic acid or its activated derivatives to form lactams:
-
Example : Cs₂CO₃ in acetonitrile at reflux induces cyclization of Ugi adducts to pyrrolopiperazine-2,6-diones .
-
Yield : 85–95% for related pyrrolidine-acetic acid systems .
Multicomponent Reactions
The compound serves as a building block in one-pot syntheses:
Ugi Reaction
-
Components : (1) [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid, (2) aldehyde, (3) isocyanide, (4) amine.
-
Product : Pyrrolopiperazine-2,6-diones with high diastereoselectivity (dr >20:1) .
Stability and Handling
Scientific Research Applications
Pharmaceutical Development
Research indicates that derivatives of pyrrolidine compounds, including [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid, have been investigated for their role as potential therapeutic agents. These compounds have shown promise in modulating various biological pathways, particularly in the treatment of neurological disorders and as kinase inhibitors.
Case Study: Kinase Inhibitors
A notable study utilized virtual screening to identify kinase inhibitors based on the structural characteristics of compounds like this compound. The findings suggested that modifications to the pyrrolidine structure can enhance inhibitory activity against specific kinases, which are critical targets in cancer therapy .
Neuropharmacology
Pyrrolidine derivatives have been explored for their neuroprotective effects. The unique structural features of this compound may contribute to its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Data Table: Summary of Research Findings
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with enhanced pharmacological properties. The exploration of these derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects.
Mechanism of Action
The mechanism of action of [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid and related pyrrolidine/acetic acid derivatives.
Structural and Functional Analysis
Substituent Effects :
- The propenyl group in this compound enhances electrophilicity, enabling Michael addition reactions or cross-coupling chemistry, unlike N-Propargylglycine’s propargyl group, which participates in click chemistry .
- Hydroxymethyl in 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid introduces hydrogen-bonding capability, making it suitable for metal coordination, whereas the phenyl group in Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate increases hydrophobicity, favoring CNS-targeting applications .
Synthetic Accessibility: Boc-protected derivatives (e.g., (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid) are synthesized via standard peptide coupling reagents (e.g., EDCI), enabling scalable production . Ionic salts like the naphthalene-pyrrolidinium complex are crystallized from methanol/water mixtures, leveraging π-π stacking for stability .
Biological Relevance: Homoproline derivatives exhibit cytotoxicity in cancer cell lines. For example, (S)-2-((S)-1-([1,1'-biphenyl]-3-ylmethyl)pyrrolidin-2-yl)-2-hydroxyacetic acid showed 42% yield and moderate activity in hGAT3 inhibition studies .
Biological Activity
[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrrolidine derivatives, which have been studied for various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.
Biological Activity Overview
Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
1. Antimicrobial Activity
Pyrrolidine compounds have demonstrated significant antimicrobial properties. In vitro studies have shown that various pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
Studies have reported that the presence of halogen substituents in pyrrolidine derivatives enhances their antimicrobial activity, indicating structure-activity relationships (SAR) are crucial for efficacy .
2. Anti-inflammatory Activity
Pyrrolidine derivatives, including this compound, have been evaluated for their anti-inflammatory effects. Research involving carrageenan-induced edema models has shown that these compounds can significantly reduce inflammation.
| Compound | Activity |
|---|---|
| This compound | Comparable to indomethacin in reducing inflammation |
In these models, the compound's mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
3. Anticancer Activity
The anticancer potential of pyrrolidine derivatives is an area of active research. Studies have indicated that certain derivatives can induce cytotoxic effects in various cancer cell lines.
| Cell Line | IC50 Value |
|---|---|
| A549 (lung cancer) | Significant reduction in viability at concentrations >100 µM |
The incorporation of specific substituents has been shown to enhance anticancer activity, suggesting that further structural modifications could lead to more potent compounds .
Case Studies
Several studies highlight the biological activities of pyrrolidine derivatives:
- Antimicrobial Study : A study evaluated various pyrrolidine derivatives against multidrug-resistant bacterial strains, finding notable activity against Staphylococcus aureus and Escherichia coli with MIC values indicating effective inhibition .
- Anti-inflammatory Research : In a rat model, this compound exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Anticancer Evaluation : A series of pyrrolidine derivatives were tested against A549 cells, revealing promising cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves introducing the prop-2-en-1-yl group to a pyrrolidine precursor. A base-catalyzed alkylation using allyl bromide under anhydrous conditions (e.g., DMF or THF) is common. Key steps include:
- Nucleophilic substitution : React pyrrolidin-2-yl acetic acid derivatives with allyl halides in the presence of a base (e.g., NaH or K₂CO₃) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials or byproducts like dimerized allyl derivatives.
- Monitoring : Track reaction progress via TLC or LC-MS to optimize reaction time and temperature (typically 50–80°C).
Q. How can X-ray crystallography be employed to resolve the stereochemistry of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals using vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (methanol/water).
- Data Collection : Use a synchrotron source or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution data.
- Refinement : Apply SHELXL for structure solution and refinement, accounting for disorder in the prop-2-en-1-yl group if present .
- Validation : Cross-check with NMR (e.g., NOESY for spatial proximity) to confirm stereochemical assignments.
Advanced Research Questions
Q. What computational strategies are effective for analyzing the conformational flexibility of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS to study rotameric states of the prop-2-en-1-yl group .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate energy barriers for ring puckering or allyl group rotation .
- Docking Studies : Use AutoDock Vina to predict binding modes in biological targets (e.g., enzymes), correlating conformations with activity data .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., fluorinated allyl groups or methylated pyrrolidine rings) and test in vitro/in vivo assays.
- Key Modifications :
- Steric hindrance : Introduce bulky groups at the pyrrolidine nitrogen to modulate target interaction .
- Electron-withdrawing groups : Replace the acetic acid moiety with phosphonate or sulfonate to alter acidity and binding .
- Data Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing activity .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Effects : Re-record NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts.
- Dynamic Effects : Perform variable-temperature NMR to detect conformational averaging (e.g., coalescence of pyrrolidine ring protons) .
- Isotopic Labeling : Use ¹³C-labeled acetic acid to resolve overlapping signals in crowded spectral regions.
- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
